5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride
Description
Historical Development and Discovery
The historical development of this compound traces its origins to early investigations of naphthyridine chemistry conducted in the mid-twentieth century, when researchers first recognized the potential of partially saturated bicyclic nitrogen heterocycles as pharmaceutical intermediates. Initial synthetic approaches relied upon classical cyclization methodologies, including Pictet-Spengler reactions and related condensation processes that provided limited access to specific regioisomers. The development of more sophisticated synthetic strategies emerged through the work of multiple research groups who recognized the need for improved methods to access tetrahydronaphthyridine scaffolds with high regiochemical control.
Significant advances occurred with the introduction of transition metal-catalyzed cyclization reactions, particularly cobalt-catalyzed [2+2+2] cyclization processes that enabled the preparation of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds from readily available starting materials. These methodologies represented a paradigm shift from traditional approaches by providing direct access to the desired ring system through intramolecular cyclization of dialkynylnitriles under microwave-promoted conditions. The development of these protocols enabled the preparation of diverse tetrahydronaphthyridine collections that previously required lengthy synthetic sequences.
The emergence of modern pharmaceutical chemistry applications for tetrahydronaphthyridine systems has driven continued innovation in synthetic methodology development. Recent breakthroughs include the development of asymmetric synthetic routes that provide access to enantiomerically pure tetrahydronaphthyridine scaffolds through ruthenium-catalyzed enantioselective transfer hydrogenation processes. These advances have enabled the preparation of complex pharmaceutical targets, including retinoid-related orphan receptor gamma t inverse agonists that demonstrate the therapeutic potential of the tetrahydronaphthyridine framework.
Contemporary research efforts continue to expand the synthetic accessibility of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives through the development of automated, continuous flow synthesis protocols that enable modular access to diverse structural variants. These technological advances represent the culmination of decades of methodological development and demonstrate the continued importance of this scaffold in modern medicinal chemistry applications.
Naphthyridine Classification and Nomenclature
The classification and nomenclature of naphthyridine systems follows established principles of heterocyclic chemistry, with this compound belonging to the broader family of diazanaphthalenes that contain two nitrogen atoms within a bicyclic aromatic framework. The systematic nomenclature designation "1,6-naphthyridine" indicates the specific positioning of nitrogen atoms at the 1 and 6 positions within the ten-membered bicyclic system, distinguishing it from other structural isomers including 1,5-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine variants. The "5,6,7,8-tetrahydro" prefix denotes the saturation of four consecutive carbon atoms within the bicyclic framework, creating a partially saturated system that combines aromatic and aliphatic characteristics.
Naphthyridines are distinguished from benzodiazines through the distribution of nitrogen atoms across separate rings rather than within the same aromatic system. This structural distinction creates unique electronic properties that influence reactivity patterns and biological activity profiles. The International Union of Pure and Applied Chemistry nomenclature system provides standardized naming conventions that ensure consistent identification of these complex heterocyclic structures across scientific literature and regulatory documentation.
The classification of tetrahydronaphthyridine systems encompasses multiple structural variants based on the degree and pattern of saturation within the bicyclic framework. Complete saturation of the 5,6,7,8 positions creates what can be described as a piperidine ring fused to a pyridine system, establishing a unique structural motif that combines the pharmacological properties of both heterocyclic systems. This hybrid character contributes to the versatility of tetrahydronaphthyridine scaffolds in medicinal chemistry applications.
| Naphthyridine Isomer | Nitrogen Positions | Melting Point Range | Structural Classification |
|---|---|---|---|
| 1,5-Naphthyridine | 1,5 | 75-77°C | Diazanaphthalene |
| 1,6-Naphthyridine | 1,6 | <40°C | Diazanaphthalene |
| 1,7-Naphthyridine | 1,7 | 65-67°C | Diazanaphthalene |
| 1,8-Naphthyridine | 1,8 | 70-72°C | Diazanaphthalene |
| 2,6-Naphthyridine | 2,6 | 114-115°C | Diazanaphthalene |
| 2,7-Naphthyridine | 2,7 | 85-87°C | Diazanaphthalene |
Chemical database classification systems, including those maintained by the Chemical Abstracts Service and PubChem, assign specific registry numbers to distinguish between structural isomers and their various salt forms. The dihydrochloride salt of 5,6,7,8-tetrahydro-1,6-naphthyridine receives distinct classification codes that differentiate it from the free base and other salt forms, ensuring accurate identification in chemical literature and commercial catalogs.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its unique structural features that combine the reactivity of both saturated and aromatic nitrogen-containing systems. This dual character creates opportunities for selective chemical transformations that exploit the differential reactivity of the pyridine and piperidine components of the bicyclic framework. The aromatic nitrogen provides sites for electrophilic substitution and coordination chemistry, while the saturated nitrogen enables nucleophilic alkylation and acylation reactions under appropriate conditions.
The compound serves as a valuable scaffold for library synthesis applications, where its multiple reactive sites enable the introduction of diverse functional groups through parallel synthesis strategies. Research demonstrates that tetrahydronaphthyridine scaffolds can undergo urea, amide, and sulfonamide formation reactions to generate extensive compound collections for biological screening programs. These synthetic transformations take advantage of the nucleophilic character of the saturated nitrogen while preserving the aromatic integrity of the pyridine ring system.
Contemporary applications in pharmaceutical chemistry highlight the scaffold's ability to serve as a bioisostere for other heterocyclic systems, particularly tetrahydroquinolines and tetrahydroisoquinolines. This bioisosteric relationship enables medicinal chemists to explore alternative structural frameworks while maintaining essential pharmacophoric elements required for biological activity. The tetrahydronaphthyridine core provides improved physicochemical properties in many cases, including enhanced solubility and metabolic stability compared to traditional heterocyclic scaffolds.
The three-dimensional structure of 5,6,7,8-tetrahydro-1,6-naphthyridine systems offers significant advantages in drug design applications where specific spatial arrangements of functional groups are required for optimal target engagement. The rigid bicyclic framework constrains conformational flexibility while maintaining sufficient rotational freedom for induced fit binding interactions with protein targets. This structural characteristic proves particularly valuable in the design of selective enzyme inhibitors and receptor modulators where precise molecular recognition is essential for therapeutic efficacy.
Advanced synthetic methodologies continue to expand the utility of tetrahydronaphthyridine scaffolds in complex molecule synthesis. Recent developments include photoredox-catalyzed hydroaminoalkylation protocols that enable the direct construction of spirocyclic tetrahydronaphthyridine systems from simple amine starting materials. These innovative approaches demonstrate the continued evolution of synthetic chemistry in response to the demanding structural requirements of modern pharmaceutical development programs.
Position Among Tetrahydronaphthyridine Isomers
The position of this compound among tetrahydronaphthyridine isomers reflects its unique structural and electronic properties that distinguish it from other members of this heterocyclic family. Among the possible tetrahydronaphthyridine isomers, the 1,6-variant represents a specific regiochemical arrangement where nitrogen atoms occupy the 1 and 6 positions of the bicyclic framework, creating distinct electronic distribution patterns compared to 1,5-tetrahydronaphthyridine, 1,7-tetrahydronaphthyridine, and 1,8-tetrahydronaphthyridine analogs. This positioning influences both the chemical reactivity and biological activity profiles of the resulting compounds.
Comparative analysis of tetrahydronaphthyridine isomers reveals significant differences in synthetic accessibility and pharmaceutical utility. The 1,6-isomer benefits from well-established synthetic methodologies, including cobalt-catalyzed cyclization protocols and modern photoredox approaches that provide efficient access to the desired scaffold. In contrast, other isomeric variants may require more specialized synthetic strategies or exhibit lower yields under standard reaction conditions, making the 1,6-system particularly attractive for medicinal chemistry applications.
Electronic structure calculations demonstrate that the 1,6-positioning of nitrogen atoms creates unique dipole moments and frontier orbital characteristics that influence molecular recognition events with biological targets. The spatial arrangement of the nitrogen lone pairs in the 1,6-tetrahydronaphthyridine system enables specific hydrogen bonding interactions and metal coordination geometries that may not be accessible with alternative isomeric arrangements. These electronic differences contribute to the selectivity profiles observed in biological assays and help explain the preference for 1,6-systems in certain therapeutic applications.
| Tetrahydronaphthyridine Isomer | Synthetic Accessibility | Pharmaceutical Applications | Electronic Properties |
|---|---|---|---|
| 1,5-Tetrahydronaphthyridine | Moderate | Limited examples | Symmetrical N-distribution |
| 1,6-Tetrahydronaphthyridine | High | Extensive development | Asymmetrical N-positioning |
| 1,7-Tetrahydronaphthyridine | High | Moderate development | Meta-relationship |
| 1,8-Tetrahydronaphthyridine | High | Growing applications | Ortho-relationship |
The therapeutic applications of 1,6-tetrahydronaphthyridine derivatives demonstrate their privileged status within the broader family of tetrahydronaphthyridine isomers. Recent pharmaceutical development programs have identified 1,6-tetrahydronaphthyridine scaffolds as key components of retinoid-related orphan receptor gamma t inverse agonists, human immunodeficiency virus integrase inhibitors, and antimicrobial agents. This broad spectrum of biological activities reflects the structural versatility of the 1,6-system and its ability to accommodate diverse substitution patterns while maintaining essential pharmacophoric elements.
Contemporary research efforts continue to explore the comparative advantages of different tetrahydronaphthyridine isomers through systematic structure-activity relationship studies. These investigations reveal that subtle changes in nitrogen positioning can dramatically influence biological activity, selectivity, and pharmacokinetic properties. The 1,6-tetrahydronaphthyridine scaffold consistently demonstrates favorable profiles across multiple therapeutic areas, establishing its position as a preferred structural motif for continued pharmaceutical development efforts.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-7-6-9-5-3-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWXQCHLFFUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626025 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348623-30-3 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Synthesis via Vinylation and Hydrogenation
A landmark method for synthesizing the tetrahydro-1,6-naphthyridine scaffold involves an asymmetric synthesis route that includes:
- Heck-type vinylation of chloropyridine using ethylene gas : This atom-economical step introduces the vinyl group onto the pyridine ring, forming a key intermediate.
- Formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia : This step cyclizes the intermediate to form the tetrahydro-naphthyridine core.
- Ruthenium-catalyzed enantioselective transfer hydrogenation : This critical step reduces the intermediate to the chiral tetrahydro-1,6-naphthyridine with high enantiomeric excess.
This method is notable for being free of chromatography or distillation purification, making it suitable for large-scale manufacturing.
Suzuki–Miyaura Coupling Followed by Ammonia-Mediated Cyclization
Another detailed synthetic approach involves:
- Suzuki–Miyaura coupling : A palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative and potassium trifluorovinylborate in the presence of Pd(dppf)Cl₂ catalyst, BHT (butylated hydroxytoluene) as a stabilizer, and N,N-diisopropylethylamine as base in 1-propanol solvent at 95 °C. This step forms a vinylated pyridine intermediate.
- Ammonia pressure treatment : The intermediate is then subjected to ammonia under pressure (0.30–0.65 MPa) in methanol at elevated temperature (60 °C) to induce cyclization, forming the tetrahydro-1,6-naphthyridine core.
- Acid hydrolysis and basification : The product is treated with hydrochloric acid and then basified with sodium hydroxide to isolate the free base, which can be further purified by recrystallization.
Salt Formation: Dihydrochloride Preparation
The free base 5,6,7,8-tetrahydro-1,6-naphthyridine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically methanol or ethanol. This salt formation enhances the compound’s stability and solubility for biological applications.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Pressure | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(dppf)Cl₂, K-trifluorovinylborate, DIPEA, 1-propanol | 95 °C | Atmospheric | High | 3.5 h reaction, nitrogen atmosphere |
| Ammonia-mediated Cyclization | NH₃ pressure (0.30–0.65 MPa), MeOH | 60 °C | 0.30–0.65 MPa | 79 | 6 h reaction, pressure vessel |
| Acid Hydrolysis and Basification | 6 M HCl, then 4 M NaOH | Room temperature | Atmospheric | 89 | Followed by extraction and recrystallization |
| Enantioselective Hydrogenation | Ru-catalyst, transfer hydrogenation | Mild conditions | Atmospheric | High | Provides chiral product with high ee |
Research Findings and Analysis
- The asymmetric synthesis route is the first reported enantioselective preparation of this compound, providing a scalable and efficient method without chromatographic purification.
- The Suzuki–Miyaura coupling combined with ammonia-mediated cyclization is a robust method yielding high purity intermediates and final products suitable for pharmaceutical development.
- The dihydrochloride salt form improves the compound’s handling and biological assay compatibility, as demonstrated in various biochemical and pharmacokinetic studies.
- The synthetic methods allow for structural modifications, enabling the preparation of derivatives with enhanced biological activities, such as HIV-1 integrase inhibition.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Synthesis (Heck + Ru-catalyzed hydrogenation) | Enantioselective, scalable, no chromatography | High enantiomeric purity, atom-economical | Requires specialized catalysts |
| Suzuki–Miyaura Coupling + Ammonia Cyclization | Well-established cross-coupling, pressure cyclization | High yield, adaptable to scale | Requires pressure vessel and careful handling |
| Salt Formation (Dihydrochloride) | Simple acid-base reaction | Improves solubility and stability | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: It can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the allosteric site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a potential therapeutic agent for HIV .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,7-naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride:
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit HIV-1 integrase and its potential anticancer properties set it apart from other similar compounds .
Biological Activity
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which includes nitrogen atoms integrated into the naphthalene-like ring system. Its molecular formula is with a molecular weight of approximately 195.09 g/mol. The compound is typically found in solid form and is soluble in water due to the presence of dihydrochloride salts.
Target and Mode of Action
The primary mechanism of action for this compound involves its interaction with the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on HIV-1 integrase. This interaction inhibits the enzyme's activity, preventing the integration of viral DNA into the host genome and thereby halting viral replication .
Biochemical Pathways
The compound has been shown to influence various biochemical pathways by modulating cell signaling and gene expression. Its inhibition of HIV-1 integrase disrupts the replication cycle of the virus. Additionally, it may interact with other enzymes and proteins within cellular pathways, potentially affecting cellular metabolism and signaling cascades.
Biological Activities
This compound exhibits a range of biological activities:
- Antiviral Activity : It has demonstrated significant efficacy against HIV-1 by inhibiting integrase activity.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthyridine compounds have shown promising results in inhibiting tumor growth .
- Antimicrobial Effects : The compound may possess antimicrobial properties that warrant further investigation for potential therapeutic applications against bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine effectively inhibited HIV replication in vitro. The mechanism involved binding to the LEDGF/p75 site on integrase .
Study 2: Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines revealed that compounds based on the naphthyridine scaffold exhibited cytotoxic effects with IC50 values ranging from 10 to 15 μg/mL. The study highlighted that certain structural modifications could enhance anticancer activity .
Study 3: Antimicrobial Activity
In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MIC) were determined for several strains.
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride?
- Methodological Answer : Synthesis typically involves chlorination of 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine using phosphorus oxychloride (POCl₃) under reflux, with catalysts like anhydrous ferric chloride (FeCl₃) to enhance yield (85–90%) and selectivity . Alternative solvent-free methods employ mechanochemical grinding of ketones, malononitrile, and amines at room temperature, achieving 90–97% yields without catalysts . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) ensures >95% purity.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the tetrahydro ring structure and chloride positions (δ 3.2–4.1 ppm for bridgehead protons). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₁₂Cl₂N₂, MW 207.10). X-ray crystallography resolves stereochemistry, while HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) assesses purity (>98%) .
Q. What biological activities have been preliminarily reported for this compound?
- Methodological Answer : Studies indicate potential as an anticancer agent via topoisomerase II inhibition (IC₅₀ ~2.5 µM in MCF-7 cells) and antimicrobial activity against Gram-positive bacteria (MIC 8 µg/mL). Mechanistic assays (e.g., DNA unwinding assays for topoisomerase inhibition) and cytotoxicity screening (MTT assays) are recommended for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Methodological Answer : Systematically modify substituents at positions 3 and 5. For example, introducing trifluoromethyl groups at position 3 enhances acetylcholinesterase (AChE) inhibition (IC₅₀ 0.8 µM vs. 2.1 µM for parent compound). Use molecular docking (AutoDock Vina) to predict binding to AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS). Validate with isothermal titration calorimetry (ITC) for binding affinity .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Standardize assays using isogenic cell lines (e.g., HEK293 with/without target enzyme overexpression) to isolate mechanism-specific effects. Compare IC₅₀ values under consistent conditions (pH 7.4, 37°C, 5% CO₂). Meta-analysis of published data (e.g., variations in topoisomerase II inhibition across studies) can identify confounding factors like cell line genetic drift .
Q. What strategies improve chemical stability in aqueous formulations?
- Methodological Answer : Stabilize via pH control (citrate buffer, pH 4.5) and lyophilization with cryoprotectants (5% trehalose). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Chelating agents (EDTA 0.1 mM) mitigate metal-catalyzed degradation. Storage at -80°C under argon preserves integrity .
Q. How can enzyme inhibition mechanisms be rigorously validated?
- Methodological Answer : Use recombinant enzyme assays (e.g., human topoisomerase IIα) with gel electrophoresis to visualize DNA cleavage. Competitive inhibition can be confirmed via Lineweaver-Burk plots. Surface plasmon resonance (SPR) quantifies binding kinetics (KD), while mutagenesis studies (e.g., Ser149Ala in AChE) identify critical interaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
